5-isopropyl-2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-isopropyl-2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Group: The triazole moiety can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Functionalization: The isopropyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the triazole group.
2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide: Lacks the isopropyl group.
5-isopropyl-1,3-thiazole-4-carboxamide: Lacks both the methyl and triazole groups.
Uniqueness
The presence of both the isopropyl and triazole groups in 5-isopropyl-2-methyl-N-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxamide may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H13N5OS |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H13N5OS/c1-5(2)8-7(13-6(3)17-8)9(16)14-10-11-4-12-15-10/h4-5H,1-3H3,(H2,11,12,14,15,16) |
InChI Key |
MTRXNZNDDIECMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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